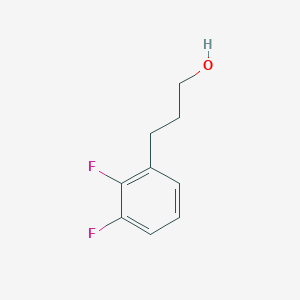

3-(2,3-Difluorophenyl)propan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNQBRQNSJNKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310704 | |

| Record name | 2,3-Difluorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057671-38-1 | |

| Record name | 2,3-Difluorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,3 Difluorophenyl Propan 1 Ol and Its Analogues

Stereoselective Synthesis of Chiral 3-(2,3-Difluorophenyl)propan-1-OL

The creation of a specific stereoisomer of a chiral molecule is paramount in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The stereoselective synthesis of this compound involves the controlled formation of the chiral center at the carbinol carbon.

Asymmetric Reduction Strategies for Ketone Precursors

A primary and effective route to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. For this compound, the key precursor would be 1-(2,3-difluorophenyl)propan-1-one. This strategy relies on chiral catalysts or reagents to selectively deliver a hydride to one face of the carbonyl group.

Catalytic Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based catalysts, particularly those developed by Noyori and Ikariya, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. These catalysts, often featuring a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), facilitate the transfer of hydrogen from a source such as isopropanol (B130326) or a formic acid/triethylamine mixture. nih.gov While a specific application to 1-(2,3-difluorophenyl)propan-1-one is not documented, the reduction of analogous electron-rich and halogenated acetophenones demonstrates the viability of this method. acs.org For instance, tethered Ru(II)/TsDPEN catalysts have shown excellent efficiency and enantioselectivity in the reduction of amino- and methoxy-substituted acetophenones, which are traditionally challenging substrates. acs.org

A patent for the synthesis of a key intermediate for the drug Ticagrelor describes the stereoselective reduction of 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. quickcompany.ingoogleapis.comgoogle.com This reaction utilizes a chiral oxazaborolidine catalyst (a Corey-Bakshi-Shibata or CBS catalyst) with borane (B79455) dimethyl sulfide (B99878) or a borane-N,N-diethylaniline complex to produce the corresponding chiral alcohol, (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol, after a substitution step. quickcompany.ingoogleapis.comgoogle.com This demonstrates a highly relevant industrial application of asymmetric reduction for a closely related difluorophenyl propanone derivative.

Biocatalytic Reduction: Enzymes, particularly dehydrogenases/reductases from microorganisms, offer a green and highly selective alternative for ketone reduction. smolecule.com Alcohol dehydrogenases (ADHs) can reduce a wide range of ketones with high enantiomeric excess (ee). For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of numerous prochiral ketones to their corresponding (S)-alcohols. nih.gov The synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been achieved with high enantiomeric excess using reductases from Escherichia coli or Saccharomyces cerevisiae, highlighting the power of biocatalysis for creating chiral fluorinated alcohols. smolecule.com

| Ketone Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Chloro-1-(3',4'-difluorophenyl)-propan-1-one | Chiral Oxazaborolidine / Borane Complex | (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol* | High (implied) | quickcompany.ingoogleapis.comgoogle.com |

| Halogenated Ketone Precursor | Saccharomyces cerevisiae Reductase | (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | High | smolecule.com |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | (R)-α-Chloro-phenylethanol | 96% ee | nih.gov |

| para-Amino Acetophenone | Tethered Ru(II)/(S,S)-TsDPEN Catalyst | (R)-1-(4-aminophenyl)ethanol | 94% ee | acs.org |

*Product shown after subsequent substitution of chloride with a nitro group.

Chiral Auxiliary-Mediated Approaches to this compound Enantiomers

This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, one could envision attaching a chiral auxiliary to a propanoic acid derivative. Subsequent diastereoselective alkylation or reduction, followed by removal of the auxiliary, would yield the enantiomerically enriched alcohol.

Enantioselective Catalysis in the Construction of the Propanol (B110389) Backbone

Instead of creating the alcohol from a ketone, enantioselective catalysis can be used to build the chiral center during the formation of the carbon skeleton itself. One powerful method is the asymmetric hydroformylation of an alkene.

For instance, the reaction of 2,3-difluorostyrene (B2865473) with syngas (a mixture of H₂ and CO) in the presence of a chiral rhodium catalyst could, in principle, generate a chiral aldehyde, which can then be reduced to the target alcohol. Rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands are known to catalyze the asymmetric hydroformylation of various olefins with high enantioselectivity.

Novel Reaction Pathways and Methodological Developments for Propanol Scaffolds

Modern organic synthesis emphasizes step economy and the rapid construction of molecular complexity. Multi-component and cascade reactions are powerful tools that align with these principles and can be envisioned for the synthesis of difluorophenylpropanol structures.

Multi-component Reactions for Difluorophenylpropanol Synthesis

Multi-component reactions (MCRs) combine three or more reactants in a single operation to form a product that incorporates structural features from each starting material. organic-chemistry.org While a direct MCR to this compound is not established, MCRs are known to produce related structures. For example, a four-component, one-pot procedure has been developed to synthesize 3-heteroarylpropionic acids. quickcompany.in Such an acid, if synthesized with a 2,3-difluorophenyl group, could be readily reduced to the target alcohol. This MCR approach avoids the isolation of intermediates, saving time and resources.

Cascade and Domino Reactions in the Preparation of Complex Propanol Structures

Cascade reactions (also known as domino or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. Current time information in Bangalore, IN. This approach allows for the efficient construction of complex molecules from simple precursors.

A palladium-catalyzed cascade reaction of 3-hydroxypropionitrile (B137533) with two different arylboronic acids has been developed to synthesize substituted dihydrochalcones (1,3-diaryl-propan-1-ones). A hypothetical adaptation of this reaction using 2,3-difluorophenylboronic acid could provide a ketone precursor that, upon reduction, yields a 1,3-bis(difluorophenyl)propan-1-ol derivative. While not the exact target, this illustrates how cascade reactions can rapidly build the core propanol scaffold.

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several sustainable protocols have been explored.

One promising green approach involves the use of biocatalysts. For instance, asymmetric reduction of a corresponding ketone precursor using recombinant Escherichia coli or Saccharomyces cerevisiae reductases can produce the desired alcohol with high enantiomeric excess. This enzymatic process often occurs in aqueous media under mild conditions, significantly reducing the need for volatile organic solvents.

Another sustainable strategy is the use of greener solvents. Water, ionic liquids, and supercritical fluids are being investigated as alternatives to traditional organic solvents. For example, the synthesis of 2-aminothiophene derivatives has been successfully carried out in water, and ionic liquids have been used as recyclable catalysts and solvents in various heterocyclic syntheses. mdpi.com The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a promoter for Friedel-Crafts type reactions represents another green protocol, offering advantages like operational simplicity and mild reaction conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, improve yields, and reduce side product formation. The application of microwave irradiation to the synthesis of heterocyclic compounds in ionic liquids has been reported, demonstrating the potential for synergistic effects between these green technologies. mdpi.com

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Asymmetric reduction of 3-(2,3-difluorophenyl)propanal (B3316908) or a ketone precursor. |

| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. | Use of water, ionic liquids, or supercritical fluids as reaction media. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced energy consumption. | Speeding up key reaction steps in the synthetic pathway. |

Functional Group Transformations and Derivatization Strategies of the Chemical Compound

The functional groups of this compound—the primary hydroxyl group and the difluorophenyl ring—offer multiple avenues for derivatization, allowing for the synthesis of a diverse range of analogues with potentially enhanced biological activities.

The primary alcohol moiety of this compound can be selectively oxidized to yield either the corresponding aldehyde, 3-(2,3-difluorophenyl)propanal, or the carboxylic acid, 3-(2,3-difluorophenyl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. passmyexams.co.uk

For the synthesis of the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed. To prevent over-oxidation to the carboxylic acid, the aldehyde is often distilled off as it forms. passmyexams.co.uk

Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or acidified potassium dichromate (K2Cr2O7) under reflux conditions will fully oxidize the primary alcohol to the carboxylic acid. physicsandmathstutor.comsavemyexams.com The progress of this oxidation can often be visually monitored by the color change of the oxidizing agent, for example, the orange of dichromate(VI) ions changing to the green of chromium(III) ions. passmyexams.co.uk

| Reagent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 3-(2,3-Difluorophenyl)propanal | Anhydrous solvent (e.g., dichloromethane) |

| Dess-Martin periodinane | 3-(2,3-Difluorophenyl)propanal | Room temperature |

| Acidified Potassium Dichromate | 3-(2,3-Difluorophenyl)propanal | Distillation |

| Acidified Potassium Dichromate | 3-(2,3-Difluorophenyl)propanoic acid | Heat under reflux |

The hydroxyl group of this compound can readily undergo nucleophilic substitution to form ether and ester derivatives.

Etherification: The formation of ethers, such as by the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.

Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or acid anhydride) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is generally reversible, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. chemguide.co.uk The synthesis of various esters, including those with potential biological activity like p-nitrobenzoate and p-aminobenzoate derivatives, has been documented. google.com

The difluorophenyl ring can be further functionalized through electrophilic aromatic substitution reactions, such as halogenation. The directing effects of the fluorine and propyl substituents will influence the position of the incoming electrophile.

Furthermore, the introduction of a halogen atom onto the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions allow for the attachment of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. For instance, nickel-catalyzed electrochemical cross-coupling reactions have been reported for the coupling of aryl halides with benzylic trifluoroborates, demonstrating a modern approach to such transformations. nih.gov

Process Intensification and Scale-up Considerations in Academic Synthesis of this compound

The transition from laboratory-scale synthesis to larger-scale production in an academic setting requires careful consideration of process intensification and scale-up strategies. Process intensification aims to develop safer, more efficient, and more sustainable chemical processes. cetjournal.it

One key aspect of process intensification is the shift from batch to continuous flow reactors. cetjournal.it Continuous flow systems offer several advantages, including improved heat and mass transfer, better reaction control, enhanced safety due to smaller reaction volumes, and the potential for automation. bme.hu Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for highly exothermic or rapid reactions. bme.hu For the synthesis of this compound, a continuous flow process could involve the use of packed-bed reactors for catalytic reductions or microreactors for exothermic oxidation or halogenation steps.

When scaling up a synthesis, several factors must be addressed:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. The reactor design must ensure efficient heat removal to prevent thermal runaways.

Mass Transfer: Inefficient mixing can lead to localized "hot spots" and the formation of byproducts. The stirring mechanism and reactor geometry are critical for maintaining homogeneity.

Reagent Addition: The rate of reagent addition can significantly impact selectivity and safety. In a scaled-up process, controlled addition using syringe pumps or peristaltic pumps is often necessary.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative purification methods like crystallization or distillation may need to be developed.

By carefully considering these factors, the academic synthesis of this compound can be successfully and safely scaled up to produce larger quantities of this important chemical intermediate.

Advanced Spectroscopic and Structural Elucidation of 3 2,3 Difluorophenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of 3-(2,3-difluorophenyl)propan-1-ol. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, scalar couplings, and through-space interactions, which are crucial for determining the preferred spatial arrangement of the molecule.

The flexibility of the propanol (B110389) side chain allows for various rotational isomers (rotamers). The conformational preferences are influenced by a combination of steric and electronic effects, including gauche and anti arrangements around the Cα-Cβ and Cβ-Cγ bonds. The difluorophenyl group's electronic properties and steric bulk significantly influence the rotational barrier and the population of different conformers.

Detailed analysis of coupling constants, particularly three-bond couplings (³J), can provide quantitative information about dihedral angles through the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to distinguish between different folded and extended conformations. mdpi.com

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene groups of the propanol chain, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons (H-1, H-2, and H-3) will exhibit diastereotopicity depending on the conformational rigidity, leading to more complex multiplets. The hydroxyl proton's chemical shift and coupling will be sensitive to solvent, concentration, and temperature due to hydrogen bonding. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic CH | 6.9 - 7.3 | m | J(H,H), J(H,F) |

| CH₂ (C1) | ~3.7 | t | J(H,H) ≈ 6.5 |

| CH₂ (C2) | ~1.9 | m | J(H,H) |

| CH₂ (C3) | ~2.8 | t | J(H,H) ≈ 7.5 |

| OH | Variable | s (broad) | None (typically) |

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show distinct resonances for each carbon atom. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituents, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The aliphatic carbons of the propanol chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 145 - 155 (d, ¹J(C,F)) |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 130 - 140 |

| CH₂ (C1) | ~62 |

| CH₂ (C2) | ~34 |

| CH₂ (C3) | ~31 |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound and offers insights into intermolecular interactions, particularly hydrogen bonding. mdpi.comkurouskilab.com

Infrared (IR) Spectroscopy:

The IR spectrum is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. docbrown.info The position and shape of this band are sensitive to the extent of hydrogen bonding. In dilute solutions, a sharper, higher frequency band corresponding to the "free" O-H stretch may be observed. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C-O stretching (around 1050 cm⁻¹), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). docbrown.infonist.gov

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy. kurouskilab.com The aromatic ring vibrations are often strong in the Raman spectrum, providing information about the substitution pattern. The C-F stretching vibrations are also Raman active. The O-H stretching band, while present, is typically weaker and less broad in the Raman spectrum compared to the IR spectrum. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 (weak) | Hydroxyl group |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Phenyl ring C-H |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Propanol chain C-H |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 | Phenyl ring skeletal |

| C-F Stretch | 1100-1300 | 1100-1300 | Carbon-fluorine bond |

| C-O Stretch | 1000-1200 | 1000-1200 | Carbon-oxygen bond |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable crystals of this compound itself might be challenging due to its rotational flexibility and the presence of a hydroxyl group that can lead to disordered structures, crystalline derivatives can be prepared.

By introducing a functional group that promotes crystallization, such as an ester or a urethane, it is possible to obtain a well-ordered crystal lattice. The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the solid state. Furthermore, the packing of the molecules in the crystal lattice would elucidate the nature and geometry of intermolecular interactions, including hydrogen bonds and potential π-π stacking or halogen bonding involving the fluorine atoms. nih.gov

Hypothetical Crystallographic Data for a Derivative:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Z | 4 |

Mass Spectrometry Techniques for Elucidating Reaction Pathways and Mechanistic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. docbrown.info For this compound, electron ionization (EI) and electrospray ionization (ESI) would be valuable techniques.

Electron Ionization (EI-MS):

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Key fragmentation pathways for this compound would likely involve:

α-cleavage: Loss of a CH₂OH radical.

Dehydration: Loss of a water molecule.

Benzylic cleavage: Cleavage of the Cβ-Cγ bond to form a stable benzylic-type cation.

Rearrangements: Such as the McLafferty rearrangement if applicable.

Interactive Data Table: Plausible Mass Spectrometry Fragments (EI-MS)

| m/z | Plausible Fragment | Formation Pathway |

| 174 | [C₉H₁₀F₂O]⁺• | Molecular Ion |

| 156 | [C₉H₈F₂]⁺• | Loss of H₂O |

| 143 | [C₈H₈F₂]⁺• | Loss of CH₂OH |

| 127 | [C₇H₄F₂]⁺ | Benzylic cleavage and rearrangement |

| 113 | [C₆H₃F₂]⁺ | Further fragmentation of the aromatic ring |

Electrospray Ionization (ESI-MS):

ESI is a softer ionization technique that is particularly useful for studying non-covalent interactions and reaction intermediates. In the context of studying reaction pathways, ESI-MS could be used to detect and characterize intermediates formed during chemical transformations of this compound, such as in oxidation or derivatization reactions. researchgate.net

Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Propan 1 Ol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For a molecule like 3-(2,3-difluorophenyl)propan-1-ol, DFT calculations would typically be performed using a basis set such as 6-31G(d) to model its geometry and electronic properties.

Frontier Molecular Orbital Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comresearchgate.netacs.org The energy and distribution of these orbitals are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). sigmaaldrich.com

For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO, conversely, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Illustrative Global Reactivity Descriptors for a Difluorophenylpropanol Analog

| Descriptor | Formula | Typical Predicted Value (a.u.) |

| HOMO Energy | EHOMO | -0.25 to -0.35 |

| LUMO Energy | ELUMO | -0.05 to 0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 to 0.40 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.15 to 0.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.10 to 0.20 |

| Global Softness (S) | 1/(2η) | 2.5 to 5.0 |

Note: These values are illustrative and represent typical ranges for fluorinated aromatic compounds calculated using DFT methods.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the oxygen atom of the propanol (B110389) side chain due to its lone pairs of electrons. The fluorine atoms on the phenyl ring, being highly electronegative, would also create localized areas of negative potential. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring would exhibit positive potential. This distribution of charge is critical for understanding hydrogen bonding capabilities and potential sites for metabolic reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, one could computationally investigate reactions such as oxidation of the alcohol to a ketone or nucleophilic substitution at the aromatic ring. Such studies would involve optimizing the geometries of reactants, products, and transition states to determine the most energetically favorable reaction pathway. For instance, studies on related fluorinated compounds have shown that fluorine substitution can significantly influence reaction barriers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its conformational flexibility and interactions with its environment, such as a solvent. An MD simulation of this compound in an aqueous solution would reveal the preferred conformations of the propanol side chain relative to the difluorophenyl ring. It would also show how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl group and interacting with the aromatic ring. This information is crucial for understanding the molecule's solubility and how it is solvated.

Molecular Docking and Ligand-Protein Interaction Modeling with Preclinical Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. researchgate.netacs.orgnih.govacs.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to predict its binding affinity and mode of interaction with a target protein. The docking simulations would place the molecule in the binding site of the protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The hydroxyl group and the difluorophenyl moiety would be key features in determining these interactions.

Illustrative Docking Results for a Phenylpropanol Analog against a Hypothetical Protein Kinase

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -7.0 to -9.5 |

| Key Interacting Residues | Amino acids forming hydrogen bonds with the hydroxyl group; aromatic residues forming pi-stacking interactions with the phenyl ring. |

| Predicted Inhibition Constant (Ki) | Micromolar to nanomolar range |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Difluorophenylpropanol Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net For a series of difluorophenylpropanol analogues, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example.

These models are built using a set of known compounds (a training set) and their measured activities. Molecular descriptors, which are numerical representations of chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound. Statistical methods are then used to find a mathematical equation that relates these descriptors to the observed activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For difluorophenylpropanol analogues, important descriptors in a QSAR model would likely include those related to lipophilicity (logP), the electronic effects of the fluorine substituents (e.g., Hammett constants), and steric parameters.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity Prediction Models)

The evaluation of a chemical compound's pharmacokinetic and toxicological properties is a critical aspect of contemporary chemical and pharmaceutical research. In the early stages of investigation, in silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. These computational models leverage vast datasets of known chemical properties and activities to forecast the behavior of novel compounds, thereby guiding further experimental studies. For this compound, a comprehensive ADMET profile has been generated using a suite of well-established computational tools, including pkCSM, SwissADME, and ProTox-II. nih.govnih.govnih.gov These platforms utilize various algorithms, such as graph-based signatures, machine learning models, and fragment propensities, to provide robust predictions. nih.govnih.gov

Absorption:

The absorption characteristics of a compound are crucial for determining its bioavailability, particularly for orally administered substances. Key parameters in this assessment include human intestinal absorption (HIA) and permeability across Caco-2 cells, a cell line widely used as an in vitro model of the human intestinal epithelium.

In silico models predict that this compound exhibits favorable absorption properties. The predicted high intestinal absorption suggests that the compound is likely to be well-absorbed from the gastrointestinal tract. This is further supported by its predicted Caco-2 permeability, which indicates efficient passage across the intestinal barrier.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation | Predictive Tool(s) |

| Human Intestinal Absorption (%) | > 90% | High absorption | pkCSM, SwissADME |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | > 0.90 | High permeability | pkCSM, SwissADME |

Distribution:

Following absorption, a compound's distribution throughout the body is governed by factors such as its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration, as it determines a compound's potential to exert effects on the central nervous system.

Computational predictions for this compound suggest a moderate volume of distribution and an ability to penetrate the blood-brain barrier. Its predicted plasma protein binding is also within a range that allows for a significant fraction of the compound to be free in circulation and available to interact with biological targets.

Table 2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value/Classification | Interpretation | Predictive Tool(s) |

| Blood-Brain Barrier (BBB) Permeability (logBB) | > 0 | Readily crosses the BBB | pkCSM, SwissADME |

| CNS Permeability | Yes | Likely to penetrate the Central Nervous System | pkCSM |

| Plasma Protein Binding (%) | ~ 85% | Moderate binding | pkCSM |

Metabolism:

The metabolism of a compound, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a key determinant of its duration of action and potential for drug-drug interactions. Predicting whether a compound is a substrate or inhibitor of specific CYP isoenzymes is therefore of significant interest.

In silico analysis indicates that this compound is likely to be a substrate for several CYP enzymes, suggesting it will be metabolized. However, it is not predicted to be a significant inhibitor of the major CYP isoforms, which reduces the likelihood of it causing clinically relevant drug-drug interactions.

Table 3: Predicted Metabolic Properties of this compound

| Parameter | Prediction | Interpretation | Predictive Tool(s) |

| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6 | pkCSM, SwissADME |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 | pkCSM, SwissADME |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | pkCSM, SwissADME |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 | pkCSM, SwissADME |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | pkCSM, SwissADME |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | pkCSM, SwissADME |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | pkCSM, SwissADME |

Excretion:

The excretion profile of a compound determines how it is cleared from the body. This is often a combination of renal and hepatic clearance.

The predicted total clearance for this compound suggests a moderate rate of elimination from the body. It is not predicted to be a substrate for renal transporters like the organic cation transporter 2 (OCT2).

Table 4: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Interpretation | Predictive Tool(s) |

| Total Clearance (log(ml/min/kg)) | ~ 0.5 | Moderate clearance rate | pkCSM |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by OCT2 | pkCSM |

Theoretical Toxicity Prediction Models:

Early assessment of potential toxicity is paramount in chemical research. Computational toxicology models can predict a range of adverse effects, from mutagenicity to organ-specific toxicities.

Based on in silico predictions from platforms such as ProTox-II, this compound is predicted to have a generally favorable toxicity profile. nih.gov It is not predicted to be mutagenic in the Ames test. While a moderate oral toxicity is predicted, it is not expected to be hepatotoxic or carcinogenic.

Table 5: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction | Confidence Score/Accuracy | Predictive Tool(s) |

| Ames Mutagenicity | Inactive | High | ProTox-II |

| Hepatotoxicity | Inactive | High | ProTox-II |

| Carcinogenicity | Inactive | Moderate | ProTox-II |

| Oral Toxicity (LD50 mg/kg) | ~ 500 | Class 4 (Harmful if swallowed) | ProTox-II |

Preclinical Biological Activity and Mechanistic Studies of 3 2,3 Difluorophenyl Propan 1 Ol Analogues

Receptor Binding Assays and Allosteric Modulation Investigations

No data from receptor binding assays for 3-(2,3-Difluorophenyl)propan-1-OL analogues is available in the scientific literature. Consequently, there is no information on their potential to bind to specific receptors or act as allosteric modulators.

Cell-Based Assays for Investigating Cellular Pathway Interrogation (excluding human clinical cell lines)

There are no published studies detailing the use of this compound or its analogues in non-human cell-based assays to investigate their effects on cellular pathways.

Antimicrobial and Antifungal Activity Mechanisms in In Vitro and Preclinical Models

While various difluorophenyl derivatives have been synthesized and tested for their antimicrobial and antifungal properties, no such studies have been found specifically for this compound or its direct analogues. Therefore, there is no information on its potential antimicrobial or antifungal activity or the underlying mechanisms.

Investigation of Stereochemical Influence on Biological Activity and Selectivity

Due to the absence of biological activity data for this compound, there have been no investigations into the influence of its stereochemistry on biological activity and selectivity.

Design and Synthesis of 3 2,3 Difluorophenyl Propan 1 Ol Derivatives and Analogues for Research Applications

Rational Design Principles for Modulating Bioactivity and Physicochemical Properties

The rational design of derivatives of 3-(2,3-Difluorophenyl)propan-1-OL is a meticulous process that leverages an in-depth understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). The goal is to systematically modify the parent structure to enhance desired biological activities while optimizing key physicochemical properties such as solubility, permeability, and metabolic stability.

Positional Isomerism of Fluorine Atoms and their Electronic Effects on Derivatives

The electronic effects of different fluorine substitution patterns on the phenyl ring can be systematically studied to create a library of analogues with varied electronic properties. This allows researchers to probe the importance of the electronic landscape of the aromatic ring for a specific biological target.

Table 1: Comparison of Electronic Properties of Fluorine Positional Isomers

| Substitution Pattern | Hammett Constant (σp) of Fluorine | Dipole Moment (Debye) |

|---|---|---|

| 2,3-Difluoro | +0.06 | ~1.5 |

| 2,4-Difluoro | +0.06 | ~2.5 |

| 2,5-Difluoro | +0.06 | ~1.4 |

| 2,6-Difluoro | +0.06 | ~3.0 |

| 3,4-Difluoro | +0.06 | ~2.9 |

Side Chain Modifications and their Impact on Molecular Interactions

The propan-1-ol side chain offers a rich site for chemical modification to explore and optimize interactions with biological targets. The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature in many protein-ligand interactions. Modifications at this position can include esterification, etherification, or replacement with other functional groups to alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic fate.

Furthermore, the aliphatic nature of the propyl chain can be altered by introducing branching, unsaturation, or cyclic constraints. These modifications can impact the conformational flexibility of the molecule, which in turn can influence its binding affinity and selectivity for a target. For instance, introducing a methyl group on the side chain could create a chiral center, allowing for the exploration of stereospecific interactions.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved properties while retaining the desired biological activity. nih.govnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups with other chemical moieties that mimic the spatial and electronic properties of the original. nih.govnih.govresearchgate.net

In the context of this compound, the difluorophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties such as solubility or target selectivity. Bioisosteric replacement of the propanol (B110389) side chain with groups like a carboxylic acid, an amide, or a sulfonamide can fundamentally alter the molecule's properties while potentially maintaining key binding interactions.

Table 2: Potential Bioisosteric Replacements for the Propanol Moiety

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| -CH₂CH₂CH₂OH | -CH₂CH₂COOH | Introduces an acidic group, alters charge state |

| -CH₂CH₂CH₂OH | -CH₂CH₂CONH₂ | Introduces hydrogen bond donor/acceptor, increases polarity |

| -CH₂CH₂CH₂OH | -CH₂OCH₂CH₃ | Removes hydrogen bond donor, increases lipophilicity |

Development of Focused Libraries and Combinatorial Chemistry Approaches for Derivative Screening

To efficiently explore the vast chemical space around the this compound scaffold, the development of focused chemical libraries is a key strategy. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. acs.org This approach enables the efficient screening of a wide range of structural variations to identify promising lead compounds.

A focused library of this compound derivatives could be designed by varying the substituents on the phenyl ring and by modifying the propanol side chain. High-throughput screening methods can then be employed to evaluate the biological activity of the library members, allowing for the rapid identification of structure-activity relationships.

Design and Synthesis of Prodrug and Pro-Tide Strategies Utilizing the Propanol Moiety

The propanol moiety of this compound is an ideal handle for the implementation of prodrug strategies. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This approach can be used to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov

The hydroxyl group of the propanol can be esterified with various promoieties to create prodrugs with altered physicochemical properties. For instance, esterification with a phosphate (B84403) group can significantly increase aqueous solubility, while esterification with a lipophilic group can enhance membrane permeability.

The "Pro-Tide" technology is a specific type of prodrug strategy that is particularly relevant for delivering nucleoside analogues. While this compound is not a nucleoside, the principles of the Pro-Tide approach, which involve masking a hydroxyl group with a phosphoramidate (B1195095) moiety, could be adapted to enhance the cellular uptake and activation of its derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

The Enigmatic Profile of this compound: A Compound Awaiting Exploration in Advanced Research

Initial investigations into the scientific literature and chemical databases reveal that this compound is a compound with a defined chemical structure but a notably sparse public research profile. While its constituent parts—the difluorophenyl group and the propanol chain—are common motifs in various fields of advanced chemical and biological research, specific studies detailing the applications of this precise molecule remain elusive. The following sections outline the designated areas of inquiry for this compound, highlighting the absence of specific research findings for this compound within these domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Difluorophenyl)propan-1-OL, and how are intermediates characterized?

- Methodology :

- Friedel-Crafts alkylation or Grignard reactions are common starting points for attaching the difluorophenyl group to a propanol backbone. For example, reacting 2,3-difluorobenzene derivatives with propanol precursors under catalytic conditions (e.g., AlCl₃) can yield intermediates.

- Oxidation and reduction steps are critical for functional group interconversion. For instance, ketone intermediates (e.g., 3-(2,3-difluorophenyl)propan-2-one) can be reduced using NaBH₄ or LiAlH₄ to obtain the alcohol .

- Characterization : Use NMR (¹H/¹³C, ¹⁹F for fluorine environments), HPLC (retention time analysis, e.g., 1.25 minutes under SQD-FA05 conditions ), and LCMS (m/z for molecular ion confirmation) to verify intermediates and final products.

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodology :

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.

- Stability studies : Accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition products via LCMS and quantify using calibration curves .

- Fluorine-specific techniques : ¹⁹F NMR to detect fluorine environment changes, which may indicate structural instability .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of fluorinated propanol derivatives, and how can enantiomers be resolved?

- Methodology :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. For example, (R)- and (S)-enantiomers of structurally similar compounds (e.g., (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol) were resolved using Chiralpak® AD-H columns .

- Biological assays : Compare enantiomer activity in enzyme inhibition assays (e.g., kinase or protease inhibition). Differences in IC₅₀ values between enantiomers highlight stereochemical impacts .

Q. What experimental strategies address contradictions in reported biological activities of fluorinated propanols?

- Methodology :

- Meta-analysis : Cross-reference data from enzyme assays (e.g., IC₅₀ variations due to assay conditions) and structural analogs (e.g., 3-amino-1-(3,4-dichlorophenyl)propan-1-ol ).

- Dose-response profiling : Conduct parallel studies under standardized conditions (pH, temperature, cell lines) to isolate variables.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .

Q. How can researchers design experiments to evaluate the metabolic pathways of this compound in biological systems?

- Methodology :

- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS . Monitor hydroxylation, defluorination, or conjugation products .

- Isotope labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate using MS/MS fragmentation patterns .

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic liabilities .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated propanols in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for volatile intermediates (e.g., during Grignard reactions).

- Waste disposal : Segregate fluorinated waste and consult certified agencies for disposal, as improper handling may release toxic HF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.